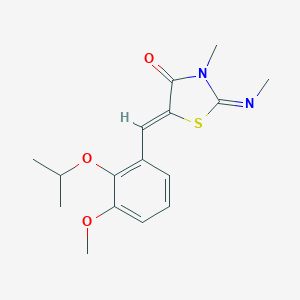

![molecular formula C14H24N4O3S B215080 2-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide](/img/structure/B215080.png)

2-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide, commonly known as HEPES, is a zwitterionic buffer that is widely used in scientific research. It is a derivative of the piperazine family and is commonly used in biochemistry, molecular biology, and cell biology experiments. HEPES is a versatile buffer that is used to maintain a stable pH in various biological systems.

Wirkmechanismus

HEPES acts as a proton acceptor and donor, which helps to maintain a stable pH in biological systems. It has a pKa value of 7.55, which makes it an effective buffer in the physiological pH range. HEPES does not interfere with enzymatic reactions and does not bind to metal ions, making it an ideal buffer for biochemical and physiological experiments.

Biochemical and Physiological Effects:

HEPES has been shown to have no significant effect on cell growth, morphology, or viability. It is a non-toxic buffer that does not interfere with biological processes. HEPES has been shown to have no effect on enzyme activity or protein stability, making it an ideal buffer for biochemical and physiological experiments.

Vorteile Und Einschränkungen Für Laborexperimente

HEPES has several advantages as a buffer for lab experiments. It is a non-toxic and non-ionic buffer that does not interfere with biological processes. It has a pKa value of 7.55, which makes it an effective buffer in the physiological pH range. HEPES is also water-soluble, which makes it easy to dissolve in aqueous solutions.

However, HEPES has some limitations as a buffer for lab experiments. It is relatively expensive compared to other buffers, and it is not stable at high temperatures. HEPES can also interfere with some enzymatic reactions, so it is important to test its compatibility with specific enzymes before use.

Zukünftige Richtungen

HEPES has many potential future directions in scientific research. One potential direction is the development of new derivatives of HEPES that are more stable at high temperatures. Another potential direction is the use of HEPES in drug delivery systems, as it has been shown to have low toxicity and does not interfere with biological processes. HEPES may also have potential applications in the development of biosensors and diagnostic tools.

Conclusion:

In conclusion, HEPES is a versatile buffer that is widely used in scientific research. It is a non-toxic and non-ionic buffer that does not interfere with biological processes. HEPES has a pKa value of 7.55, which makes it an effective buffer in the physiological pH range. Although HEPES has some limitations, it has many potential future directions in scientific research, making it an important tool for researchers in biochemistry, molecular biology, and cell biology.

Synthesemethoden

HEPES can be synthesized using a two-step process. In the first step, 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES acid) is synthesized by reacting 2-(2-hydroxyethyl)piperazine with 1,3-propanesultone. In the second step, HEPES acid is converted into its sodium salt form by reacting it with sodium hydroxide. The final product is a white crystalline powder that is water-soluble.

Wissenschaftliche Forschungsanwendungen

HEPES is widely used in scientific research as a buffer to maintain the pH of biological systems. It is commonly used in cell culture media, protein purification, and enzyme assays. HEPES is also used in electrophoresis and chromatography techniques. It is a non-toxic and non-ionic buffer that does not interfere with biological processes, making it an ideal buffer for scientific research.

Eigenschaften

Produktname |

2-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide |

|---|---|

Molekularformel |

C14H24N4O3S |

Molekulargewicht |

328.43 g/mol |

IUPAC-Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-propan-2-ylpyridine-3-sulfonamide |

InChI |

InChI=1S/C14H24N4O3S/c1-12(2)16-22(20,21)13-4-3-5-15-14(13)18-8-6-17(7-9-18)10-11-19/h3-5,12,16,19H,6-11H2,1-2H3 |

InChI-Schlüssel |

ONJQQUIVTPAFIF-UHFFFAOYSA-N |

SMILES |

CC(C)NS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)CCO |

Kanonische SMILES |

CC(C)NS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)CCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromo-2-{[(4Z)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B214998.png)

![Methyl 4-methyl-2-({[(4-propoxybenzoyl)amino]carbothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B215004.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B215005.png)

![Ethyl 4-methyl-2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B215006.png)

![5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one](/img/structure/B215009.png)

![1-methyl-3-[3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl]-1H-imidazol-3-ium](/img/structure/B215012.png)

![(2-Hydroxyphenyl)(pyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B215013.png)

![4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B215014.png)

![7-Tert-butyl-4-nitro-2-(4-nitrophenyl)-1lambda4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B215022.png)